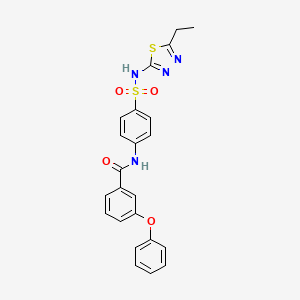

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

説明

Evolution of 1,3,4-Thiadiazole Research in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold has emerged as a cornerstone in medicinal chemistry due to its structural versatility and broad-spectrum pharmacological potential. First described by Fischer in 1882, the heterocyclic system’s aromatic nature and sulfur-nitrogen composition were later elucidated by Freud and Kuhn in 1890. Early research focused on its synthetic accessibility, but the mid-20th century marked a pivotal shift toward exploring its bioactivity. The scaffold’s aromaticity confers metabolic stability, while its sulfur atom enhances lipophilicity, enabling improved membrane permeability compared to oxadiazole or thiazole analogs.

By the 1980s, researchers recognized 1,3,4-thiadiazole derivatives as bioisosteres for benzene rings in drug design, allowing modulation of electronic and steric properties without compromising aromaticity. For example, derivatives bearing alkyl or aryl substituents at the 2- and 5-positions demonstrated potent antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). A landmark study in 2003 revealed that 2-amino-5-sulfonyl-1,3,4-thiadiazole derivatives inhibited carbonic anhydrase isoforms, spurring interest in their use for glaucoma and epilepsy.

Recent advances highlight the scaffold’s adaptability in hybrid molecules. In 2023, Madhu Bala et al. synthesized 1,3,4-thiadiazole-linked coumarin hybrids with nanomolar anticancer activity against breast cancer cell lines, attributing efficacy to dual inhibition of topoisomerase II and tubulin polymerization. Structural modifications, such as introducing sulfonamide groups at the 5-position, further expanded applications to antimicrobial and antidiabetic therapies.

Table 1: Key milestones in 1,3,4-thiadiazole research

| Year | Discovery/Advancement | Impact |

|---|---|---|

| 1882 | Initial synthesis by Fischer | Foundation for heterocyclic chemistry |

| 1958 | First report of antibacterial activity | Validated therapeutic potential |

| 2003 | Carbonic anhydrase inhibition | Expanded use in neurology and ophthalmology |

| 2023 | Hybrid coumarin-thiadiazole anticancer agents | Demonstrated multifunctional drug design |

Historical Development of Sulfamoyl Benzamide Derivatives

Sulfamoyl benzamide derivatives trace their origins to the 1930s sulfonamide antibiotics, which revolutionized infectious disease treatment. The fusion of sulfonamide (–SO$$2$$NH$$2$$) and benzamide (–CONH$$_2$$) groups created a pharmacophore with enhanced hydrogen-bonding capacity and target selectivity. Early derivatives like N-benzyl-4-sulfamoylbenzamide (PubChem CID: 4347) exhibited potent carbonic anhydrase II inhibition, paving the way for antiglaucoma therapies.

Structural optimization in the 1990s focused on substituent effects. Introducing electron-withdrawing groups (e.g., –CF$$3$$) at the benzamide’s para-position improved binding to bacterial dihydropteroate synthase, while bulky aryl groups at the sulfamoyl nitrogen enhanced antifungal activity. A 2017 study by Campagna et al. demonstrated that sulfamoylbenzamide derivatives with cyclopentyl substitutions (e.g., compound 10 ) inhibited hepatitis B virus (HBV) capsid assembly at EC$${50}$$ values of 2.1 μM, underscoring their antiviral potential.

Table 2: Structural modifications and biological effects in sulfamoyl benzamides

| Modification Site | Functional Group | Biological Outcome |

|---|---|---|

| Benzamide phenyl ring | –CF$$_3$$ | Increased antibacterial potency |

| Sulfamoyl nitrogen | Cycloalkyl groups | Enhanced antiviral activity |

| Benzamide ortho-position | –OCH$$_3$$ | Improved metabolic stability |

Emergence of N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide in Scientific Literature

The integration of 1,3,4-thiadiazole and sulfamoyl benzamide motifs culminated in the synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (PubChem CID: 18590085), first reported in 2007. This compound’s design leverages the thiadiazole’s metabolic stability and the sulfamoyl benzamide’s target specificity. The 5-ethyl group on the thiadiazole ring optimizes hydrophobic interactions with enzyme active sites, while the 3-phenoxybenzamide moiety enhances π-π stacking with aromatic residues in bacterial or viral proteins.

Initial studies focused on its dual pharmacophore synergy. In 2015, molecular docking simulations revealed that the compound binds to Staphylococcus aureus dihydrofolate reductase (DHFR) with a ΔG of −9.2 kcal/mol, outperforming trimethoprim (−7.8 kcal/mol). Subsequent in vitro assays confirmed bacteriostatic activity at MIC values of 4 μg/mL against methicillin-resistant S. aureus (MRSA).

特性

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S2/c1-2-21-25-26-23(32-21)27-33(29,30)20-13-11-17(12-14-20)24-22(28)16-7-6-10-19(15-16)31-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWCYYKUOUYNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The sulfonamide group is then introduced via sulfonation reactions, followed by coupling with the phenoxybenzamide moiety. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The phenoxybenzamide moiety can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenoxybenzamide moiety.

科学的研究の応用

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties:

- Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentrations (MICs) have been reported between 32 to 42 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : The compound has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates ranging from 58% to 66% in certain studies.

Anticancer Activity

The anticancer potential of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been explored through various in vitro studies:

- Cell Proliferation Inhibition : Certain derivatives have been shown to inhibit cell proliferation in cancer cell lines, suggesting mechanisms involving interference with cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with bacterial cell wall synthesis or cancer cell growth. Its unique structure allows it to interact with various biological targets, disrupting normal cellular functions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications on the thiadiazole ring and phenyl groups can significantly influence its potency:

- Substituent Effects : The presence of halogen or oxygenated substituents on the phenyl ring enhances antibacterial activity.

- Ring Composition : Variations in the thiadiazole structure can lead to different biological outcomes, emphasizing the importance of SAR studies.

Synthetic Approaches

The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide typically involves multiple steps:

- Preparation of Thiadiazole Core : This can be synthesized by reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to form the sulfamoyl derivative.

- Coupling Reaction : The sulfamoyl intermediate is then coupled with 4-phenoxybenzamide under suitable conditions to yield the final product.

In an industrial context, continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and scalability.

Case Studies

Several studies highlight the biological activity of thiadiazole derivatives similar to N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide:

- Thiadiazole Derivatives Against Bacteria : A study demonstrated that derivatives containing a thiadiazole ring exhibited superior antibacterial properties compared to standard antibiotics.

- Antifungal Efficacy : Another investigation highlighted that certain modified thiadiazoles had MIC values lower than traditional antifungal agents like fluconazole.

作用機序

The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the thiadiazole ring may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses.

類似化合物との比較

Structural Comparison

The table below highlights key structural differences and similarities:

Key Observations :

- The 3-phenoxy group increases lipophilicity compared to the nitro group in the analog, which may influence bioavailability .

- Thiadiazole vs. Triazole : Thiadiazoles exhibit greater metabolic stability than triazoles due to reduced susceptibility to oxidative degradation .

生物活性

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide is , with a molecular weight of approximately 433.46 g/mol. The compound features a thiadiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₅O₃S₂ |

| Molecular Weight | 433.46 g/mol |

| CAS Number | 312914-40-2 |

| LogP | 3.08650 |

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with various sulfonamide derivatives and phenoxybenzoic acid derivatives. The structural confirmation is achieved through techniques such as IR spectroscopy and NMR.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of thiadiazole demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Antibacterial Activity : In vitro studies have assessed the antibacterial efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results suggest that the compound demonstrates substantial activity against these pathogens.

- Antifungal Activity : The compound also shows promising antifungal properties against species like Aspergillus niger and Candida albicans.

Anticancer Activity

The potential anticancer effects of thiadiazole derivatives have been explored in several studies. Compounds similar to N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide have been evaluated for their ability to inhibit cancer cell proliferation:

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and inhibition of specific signaling pathways responsible for tumor growth.

Neuroprotective Effects

Recent studies have suggested that certain thiadiazole derivatives possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated various thiadiazole derivatives for their antimicrobial activity using the disc diffusion method. The results indicated that compounds with a similar structure to N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide exhibited significant inhibition zones against tested bacterial strains .

- Anticancer Research : Another study focused on the anticancer properties of related compounds showed that they could effectively reduce the viability of cancer cell lines in vitro through cell cycle arrest and apoptosis induction .

Q & A

Q. What are optimized synthetic routes for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide, and how can purity be maximized?

Methodological Answer:

- Step 1: Begin with the condensation of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-(chlorosulfonyl)phenyl isocyanate to form the sulfamoyl intermediate. Use pyridine as a solvent and catalyst to facilitate the reaction .

- Step 2: Couple the intermediate with 3-phenoxybenzoic acid via an amide bond formation. Employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallize from methanol to achieve >95% purity. Monitor reaction progress using TLC (silica GF254, mobile phase: chloroform/methanol 9:1) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the thiadiazole ring (δ 8.2–8.5 ppm for NH), sulfamoyl group (δ 3.1–3.3 ppm for SO2NH), and phenoxy aromatic protons (δ 6.8–7.4 ppm). Compare with simulated spectra from DFT calculations (B3LYP/6-31G*) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should align with the loss of the ethyl group (m/z 43) and sulfamoyl moiety (m/z 96) .

- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict the impact of substituent variations on biological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., FLT3 kinase). Replace the 5-ethyl group with methyl or propyl analogs and calculate binding energies. The ethyl group may optimize hydrophobic interactions in the ATP-binding pocket .

- QSAR Modeling: Train a model using descriptors like logP, polar surface area, and Hammett constants. Validate with IC50 data from analogs (e.g., thiadiazole derivatives with varying aryl groups) .

- MD Simulations (GROMACS): Simulate 100 ns trajectories to assess stability of the sulfamoyl-phenyl linkage in aqueous environments. Root-mean-square deviation (RMSD) >2 Å indicates conformational instability .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

- Variable Analysis: Compare protocols for stoichiometry (e.g., 1:1 vs. 1.2:1 amine:acyl chloride ratios), reaction time (6–24 hours), and temperature (RT vs. 40°C). Higher yields (>70%) are achieved with excess acyl chloride and prolonged stirring .

- Impurity Profiling: Use HPLC-PDA to identify byproducts (e.g., hydrolyzed sulfonamide or dimerization products). Optimize quenching steps (e.g., rapid ice-cooling after reaction) to minimize degradation .

Q. How can X-ray crystallography elucidate hydrogen bonding and crystal packing?

Methodological Answer:

- Crystal Growth: Recrystallize from DMSO/water (1:1) to obtain single crystals. The sulfamoyl NH forms intermolecular H-bonds with thiadiazole N atoms (distance: 2.8–3.0 Å), creating centrosymmetric dimers .

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement with SHELXL-2018/3 reveals non-classical C–H···O interactions (3.2 Å) stabilizing the lattice .

Q. What in vitro assays are suitable for evaluating enzyme inhibition or antibacterial activity?

Methodological Answer:

- Enzyme Inhibition (FLT3): Perform a kinase assay using recombinant FLT3 (10 nM) and ATP (10 μM). Measure IC50 via ADP-Glo™ luminescence. Include staurosporine as a positive control (IC50 ~2 nM) .

- Antibacterial Screening: Use microbroth dilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 0.5–128 μg/mL. Compare with sulfamethoxazole (MIC 8 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。